3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC14653578
Molecular Formula: C10H9F2N3O
Molecular Weight: 225.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9F2N3O |
---|---|
Molecular Weight | 225.19 g/mol |
IUPAC Name | 3-(2,4-difluorophenoxy)-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H9F2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3 |
Standard InChI Key | YQOKNMSSSAPZFT-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)F)N |
Introduction
3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by its molecular formula, C10H9F2N3O, and a molecular weight of approximately 225.19 g/mol .
Synthesis and Preparation
The synthesis of 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic synthesis techniques. Common methods include the reaction of appropriate pyrazole derivatives with difluorophenoxy precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activities and Potential Applications
Research on 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine is ongoing, with preliminary studies indicating potential biological activities. Compounds with similar structures have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. The difluorophenoxy moiety is known to enhance biological activity and selectivity, making this compound an interesting candidate for further investigation in medicinal chemistry .
Related Compounds and Comparative Analysis
Several compounds share structural similarities with 3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine. A comparison of some related compounds is provided below:
Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
N-[(2,3-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine | Not specified | 237.25 |
N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine | Not specified | 223.22 |
3-(2,4-Difluorophenoxy)-1-methyl-1H-pyrazol-4-amine | C10H9F2N3O | 225.19 |
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine | Not specified | 209.20 |
These compounds differ in their substitution patterns and the type of linkage between the pyrazole ring and the difluorophenyl moiety, which can significantly affect their biological activities and pharmacological profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume